molecular formula C12H17ClO B020703 1-Adamantaneacetyl chloride CAS No. 19835-38-2

1-Adamantaneacetyl chloride

Cat. No. B020703
CAS RN: 19835-38-2
M. Wt: 212.71 g/mol
InChI Key: HLQSEJBREPQBRW-UHFFFAOYSA-N
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Patent
US05840682

Procedure details

One of the 3 parts of the compound of formula (I) in which R1 --(R2)m --(R3)n --(R4)p represents Boc-Arg(benzyloxycarbonyl)2 -Arg(benzyloxycarbonyl)2 -Pro-, R, R5 and R6 represent hydroxyl radicals and R7 represents a hydrogen atom obtained in Example 9 is treated for 90 minutes with 5 ml of a trifluoroacetic acid/distilled water mixture (95/5 by volume). The medium is then brought to dryness on a rotary evaporator (2.6 kPa, 45° C., 45 minutes) and 15 ml of distilled water are then added to the medium. The suspension obtained is frozen to -80° C. and then lyophilized (96 hours). The product is dissolved in 1 ml of dimethylformamide containing 0.0625 ml of diisopropylethylamine (0.36 mmol). 50 μl (50 μmol) of a solution of 1-adamantylacetic acid chloride (obtained by reaction of 38.8 mg (200 μmol) of 1-adamantylacetic acid with 17.2 μl (200 μmol) of oxalyl chloride in 200 μl of dichloromethane in the presence of a drop of dimethylformamide for 15 minutes at a temperature in the region of 20° C.) are then added to the peptide solution and the reaction is carried out at a temperature in the region of 20° C. for 1 hour. The solvent is then removed by virtue of a Speed Vac (Savant) centrifugal evaporator equipped with a vane pump for 18 hours at a temperature in the region of 20° C. The residue is dissolved in 2 ml of a dichloromethane/methanol mixture (1/1 by volume) and then 100 mg of 10% palladium-on-charcoal and 100 mg of ammonium formate are added. The reaction is carried out for 150 minutes with periodic stirring to a vortex. The reaction medium is filtered on a 0.45 μm Millex HV filter (Millipore) and the filter washed with 5 ml of methanol. The solvent is then evaporated under reduced pressure (2.6 kPa, 45° C., 30 minutes). The product is finally purified by high performance liquid chromatography on a 100 Å C18 column (250×10 mm, Bio-Rad), elution being carried out with a gradient from 15 to 40% of acetonitrile containing 0.07% of trifluoroacetic acid (by volume) in water containing 0.07% of trifluoroacetic acid (by volume) at a flow rate of 6 ml/minute, over 30 minutes, and then lyophilized. 2.9 mg of the ditrifluoroacetate of the compound of formula (I) in which R1 --(R2)m --(R3)n --(R4)p represents 1-adamantylacetyl-Arg-Arg-Pro-, R, R5 and R6 represent hydroxyl radicals and R7 represents a hydrogen atom are thus obtained in the form of a white powder [Mass spectrum on Sciex API III, in ESMS (Electrospray Mass Spectrometry): M/z=601.6 (M+2H)2+ ].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
( I )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Boc-Arg(benzyloxycarbonyl)2 -Arg(benzyloxycarbonyl)2 -Pro-
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
0.36 mmol
Type
reactant
Reaction Step Five
Quantity
1 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
F[C:2](F)(F)[C:3]([OH:5])=[O:4].C(N(C(C)C)CC)(C)C.[C:17]12(C[C:28]([Cl:30])=[O:29])[CH2:26][CH:21]3[CH2:22][CH:23]([CH2:25][CH:19]([CH2:20]3)[CH2:18]1)[CH2:24]2.Cl[CH2:32][Cl:33]>CN(C)C=O>[C:17]12([CH2:2][C:3]([OH:5])=[O:4])[CH2:26][CH:21]3[CH2:22][CH:23]([CH2:25][CH:19]([CH2:20]3)[CH2:18]1)[CH2:24]2.[C:32]([Cl:33])(=[O:4])[C:28]([Cl:30])=[O:29]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)CC(=O)Cl
Name
Quantity
200 μL
Type
reactant
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
( I )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Boc-Arg(benzyloxycarbonyl)2 -Arg(benzyloxycarbonyl)2 -Pro-
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Five
Name
Quantity
0.36 mmol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
atom obtained in Example 9
DISTILLATION
Type
DISTILLATION
Details
distilled water mixture (95/5 by volume)
CUSTOM
Type
CUSTOM
Details
The medium is then brought to dryness on a rotary evaporator (2.6 kPa, 45° C., 45 minutes) and 15 ml of distilled water
Duration
45 min
ADDITION
Type
ADDITION
Details
are then added to the medium
CUSTOM
Type
CUSTOM
Details
The suspension obtained
CUSTOM
Type
CUSTOM
Details
(96 hours)
Duration
96 h

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 50 μmol
AMOUNT: VOLUME 50 μL
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 200 μmol
AMOUNT: MASS 38.8 mg
Name
Type
product
Smiles
C(C(=O)Cl)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 200 μmol
AMOUNT: VOLUME 17.2 μL

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05840682

Procedure details

One of the 3 parts of the compound of formula (I) in which R1 --(R2)m --(R3)n --(R4)p represents Boc-Arg(benzyloxycarbonyl)2 -Arg(benzyloxycarbonyl)2 -Pro-, R, R5 and R6 represent hydroxyl radicals and R7 represents a hydrogen atom obtained in Example 9 is treated for 90 minutes with 5 ml of a trifluoroacetic acid/distilled water mixture (95/5 by volume). The medium is then brought to dryness on a rotary evaporator (2.6 kPa, 45° C., 45 minutes) and 15 ml of distilled water are then added to the medium. The suspension obtained is frozen to -80° C. and then lyophilized (96 hours). The product is dissolved in 1 ml of dimethylformamide containing 0.0625 ml of diisopropylethylamine (0.36 mmol). 50 μl (50 μmol) of a solution of 1-adamantylacetic acid chloride (obtained by reaction of 38.8 mg (200 μmol) of 1-adamantylacetic acid with 17.2 μl (200 μmol) of oxalyl chloride in 200 μl of dichloromethane in the presence of a drop of dimethylformamide for 15 minutes at a temperature in the region of 20° C.) are then added to the peptide solution and the reaction is carried out at a temperature in the region of 20° C. for 1 hour. The solvent is then removed by virtue of a Speed Vac (Savant) centrifugal evaporator equipped with a vane pump for 18 hours at a temperature in the region of 20° C. The residue is dissolved in 2 ml of a dichloromethane/methanol mixture (1/1 by volume) and then 100 mg of 10% palladium-on-charcoal and 100 mg of ammonium formate are added. The reaction is carried out for 150 minutes with periodic stirring to a vortex. The reaction medium is filtered on a 0.45 μm Millex HV filter (Millipore) and the filter washed with 5 ml of methanol. The solvent is then evaporated under reduced pressure (2.6 kPa, 45° C., 30 minutes). The product is finally purified by high performance liquid chromatography on a 100 Å C18 column (250×10 mm, Bio-Rad), elution being carried out with a gradient from 15 to 40% of acetonitrile containing 0.07% of trifluoroacetic acid (by volume) in water containing 0.07% of trifluoroacetic acid (by volume) at a flow rate of 6 ml/minute, over 30 minutes, and then lyophilized. 2.9 mg of the ditrifluoroacetate of the compound of formula (I) in which R1 --(R2)m --(R3)n --(R4)p represents 1-adamantylacetyl-Arg-Arg-Pro-, R, R5 and R6 represent hydroxyl radicals and R7 represents a hydrogen atom are thus obtained in the form of a white powder [Mass spectrum on Sciex API III, in ESMS (Electrospray Mass Spectrometry): M/z=601.6 (M+2H)2+ ].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
( I )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Boc-Arg(benzyloxycarbonyl)2 -Arg(benzyloxycarbonyl)2 -Pro-
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
0.36 mmol
Type
reactant
Reaction Step Five
Quantity
1 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
F[C:2](F)(F)[C:3]([OH:5])=[O:4].C(N(C(C)C)CC)(C)C.[C:17]12(C[C:28]([Cl:30])=[O:29])[CH2:26][CH:21]3[CH2:22][CH:23]([CH2:25][CH:19]([CH2:20]3)[CH2:18]1)[CH2:24]2.Cl[CH2:32][Cl:33]>CN(C)C=O>[C:17]12([CH2:2][C:3]([OH:5])=[O:4])[CH2:26][CH:21]3[CH2:22][CH:23]([CH2:25][CH:19]([CH2:20]3)[CH2:18]1)[CH2:24]2.[C:32]([Cl:33])(=[O:4])[C:28]([Cl:30])=[O:29]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)CC(=O)Cl
Name
Quantity
200 μL
Type
reactant
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
( I )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Boc-Arg(benzyloxycarbonyl)2 -Arg(benzyloxycarbonyl)2 -Pro-
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Five
Name
Quantity
0.36 mmol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
atom obtained in Example 9
DISTILLATION
Type
DISTILLATION
Details
distilled water mixture (95/5 by volume)
CUSTOM
Type
CUSTOM
Details
The medium is then brought to dryness on a rotary evaporator (2.6 kPa, 45° C., 45 minutes) and 15 ml of distilled water
Duration
45 min
ADDITION
Type
ADDITION
Details
are then added to the medium
CUSTOM
Type
CUSTOM
Details
The suspension obtained
CUSTOM
Type
CUSTOM
Details
(96 hours)
Duration
96 h

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 50 μmol
AMOUNT: VOLUME 50 μL
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 200 μmol
AMOUNT: MASS 38.8 mg
Name
Type
product
Smiles
C(C(=O)Cl)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 200 μmol
AMOUNT: VOLUME 17.2 μL

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.